molecular formula C20H15N3O3S B3435232 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3435232
M. Wt: 377.4 g/mol
InChI Key: HXOLHCYDRAOITO-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a quinoline carboxamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with a quinoline derivative under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can take place at various positions on the benzodioxole and quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of multiple heterocyclic rings often enhances their biological activity.

Medicine

In medicine, such compounds may be explored for their therapeutic potential. They could serve as lead compounds in drug discovery programs targeting specific diseases.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-19(23-20-21-7-8-27-20)14-10-16(22-15-4-2-1-3-13(14)15)12-5-6-17-18(9-12)26-11-25-17/h1-6,9-10H,7-8,11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOLHCYDRAOITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE

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